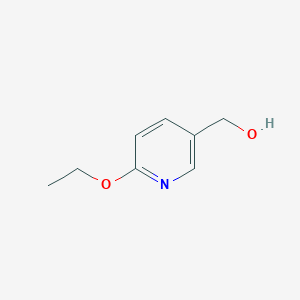

(6-Ethoxypyridin-3-yl)methanol

Description

Contextual Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are of paramount importance in organic chemistry. google.comgoogleapis.com The nitrogen atom in the six-membered aromatic ring imparts unique electronic properties, rendering the ring electron-deficient and influencing its reactivity. googleapis.com This allows for a variety of chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of functionalized molecules. google.com Pyridine-containing compounds are integral to numerous pharmaceuticals, agrochemicals, and materials with specific electronic and optical properties. google.com Their ability to act as ligands for metal catalysts further expands their utility in synthetic chemistry. googleapis.com

Evolution of Research Interest in (6-Ethoxypyridin-3-yl)methanol

Research interest in this compound appears to have gained momentum in the 21st century, primarily driven by its utility as a key intermediate in the synthesis of high-value organic molecules. Patent literature reveals its use as a building block for various therapeutic agents. For instance, a 2014 patent describes the use of a related bromo-substituted derivative, (5-Bromo-6-ethoxypyridin-3-yl)methanol (B13931251), in the preparation of phosphodiesterase 4 (PDE4) inhibitors, which are investigated for their potential in treating neurological and inflammatory disorders. google.com More recent patent applications, such as one from 2021, highlight its role in the synthesis of compounds for parasite control. google.com The consistent appearance of this scaffold in patent literature underscores its importance in the ongoing search for new and effective pharmaceuticals.

Overview of Key Research Domains Pertaining to the Compound

The primary research domain for this compound is medicinal chemistry, where it serves as a crucial synthon for the construction of complex bioactive molecules. Its structural motif is found in compounds designed to interact with specific biological targets. For example, derivatives of this compound have been incorporated into molecules targeting 5-lipoxygenase-activating protein (FLAP) for the treatment of respiratory diseases, and AMP-activated protein kinase (AMPK) activators with potential applications in cancer therapy. jst.go.jp Furthermore, its use in developing radiolabeled compounds for imaging of mitochondrial complex 1 in the context of Parkinson's disease highlights its relevance in the field of neurochemical research. frontiersin.org

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 101990-67-4 | guidechem.com |

| Molecular Formula | C₈H₁₁NO₂ | guidechem.com |

| Molecular Weight | 153.18 g/mol | guidechem.com |

| Canonical SMILES | CCOC1=NC=C(C=C1)CO | guidechem.com |

| InChI Key | RZHCDCQSVAOBRM-UHFFFAOYSA-N | guidechem.com |

Synthesis and Reactivity

This compound is typically synthesized from readily available pyridine precursors. One common synthetic route involves the reduction of the corresponding carboxylic acid or its ester derivative. For example, a related compound, (5-Bromo-6-ethoxypyridin-3-yl)methanol, has been prepared by the reduction of ethyl 5-bromo-6-ethoxynicotinate using a reducing agent like diisobutylaluminium hydride (DIBAL-H). google.com Another approach involves the ethoxylation of a chloropyridine derivative followed by functional group manipulation to introduce the methanol (B129727) moiety. vulcanchem.com The hydroxyl group of this compound can be readily converted into other functional groups, such as halides or tosylates, to facilitate further coupling reactions in the synthesis of more elaborate molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

(6-ethoxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-4-3-7(6-10)5-9-8/h3-5,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHCDCQSVAOBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethoxypyridin 3 Yl Methanol and Its Precursors

Established Synthetic Pathways to (6-Ethoxypyridin-3-yl)methanol

The synthesis of this compound is most commonly achieved through the reduction of a carbonyl group at the 3-position of the 6-ethoxypyridine scaffold. The choice of starting material—be it a carboxylic acid, an ester, or an aldehyde—dictates the specific reduction strategy and reagents employed.

Reduction Strategies for Carboxylic Acid Derivatives

The direct reduction of a carboxylic acid, such as 6-ethoxynicotinic acid, to the corresponding alcohol offers a straightforward route. sigmaaldrich.com However, this transformation requires potent reducing agents due to the stability of the carboxylic acid group.

Table 1: Reduction of Carboxylic Acid Derivatives

| Starting Material | Reducing Agent | Solvent | Observations |

| 6-Ethoxynicotinic acid | Not specified in abstracts | Not specified in abstracts | Precursor for further synthesis. google.com |

Ester Reduction Approaches

A widely utilized method involves the reduction of an ester derivative, typically an ethyl or methyl ester of 6-ethoxynicotinic acid. This approach is often preferred due to the milder conditions required compared to direct acid reduction. A common precursor, ethyl 5-bromo-6-ethoxynicotinate, can be reduced to (5-Bromo-6-ethoxypyridin-3-yl)methanol (B13931251). google.com

A notable example is the reduction of ethyl 5-bromo-6-ethoxynicotinate using diisobutylaluminium hydride (DIBAL-H). google.com The reaction is typically performed at a low temperature, such as 0 °C, in a suitable solvent like 2-methoxy-2-methylpropane. google.com Another general method for reducing pyridyl esters to alcohols involves the use of lithium aluminium hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.govacs.org

Table 2: Ester Reduction Methodologies

| Starting Material | Reducing Agent | Solvent | Temperature | Reference |

| Ethyl 5-bromo-6-ethoxynicotinate | Diisobutylaluminium hydride (DIBAL-H) | 2-Methoxy-2-methylpropane | 0 °C to room temperature | google.com |

| Ethyl 2-iso-butylnicotinate | Lithium aluminium hydride (LiAlH4) | Anhydrous Tetrahydrofuran (THF) | 0 °C to room temperature | nih.govacs.org |

Aldehyde Reduction Methodologies

The reduction of an aldehyde, specifically 6-ethoxy-3-pyridinecarboxaldehyde, to this compound represents the final step in a multi-step synthesis starting from other precursors. This reduction is typically achieved using mild reducing agents. A standard procedure involves the use of sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727). google.com This method is highly efficient and selective for the aldehyde group.

Alkoxylation Strategies for Pyridine (B92270) Ring Systems

The introduction of the ethoxy group onto the pyridine ring is a critical step in the synthesis of the precursors for this compound. This is often accomplished through nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring.

Introduction of the Ethoxy Moiety

A common strategy involves the reaction of a chloropyridine derivative with sodium ethoxide. For instance, (6-chloropyridin-3-yl)methanol can be converted to this compound. vulcanchem.com This reaction proceeds via a nucleophilic aromatic substitution mechanism. The starting material, (6-chloropyridin-3-yl)methanol, is readily available. sigmaaldrich.comthermofisher.com Similarly, 2-amino-6-chloro-3-nitropyridine (B151482) can be methoxylated using sodium methoxide (B1231860) in methanol to produce 2-amino-6-methoxy-3-nitropyridine, a precursor for related compounds. google.com While this example uses methoxide, the principle applies to ethoxylation as well. The synthesis of 2-chloro-6-ethoxy-4-acetylpyridine from citrazinic acid also demonstrates the introduction of an ethoxy group. nih.gov

Optimization of Ethoxylation Conditions

The efficiency of the ethoxylation reaction can be influenced by several factors, including the choice of base, solvent, and temperature. For nucleophilic substitution of halogens on pyridine rings, the use of an excess of the alkoxide salt (2-7 equivalents) is often employed. google.com The reaction can be carried out in inert solvents such as dimethylformamide (DMF), dimethylacetamide, or the corresponding alcohol (in this case, ethanol). google.com The reaction temperature can range from 65°C to higher temperatures, sometimes in the presence of a copper catalyst to facilitate the reaction. google.com

Table 3: Optimization of Alkoxylation Conditions

| Substrate | Reagent | Solvent(s) | Temperature | Catalyst | Reference |

| Halopyridine | Sodium/Potassium Methoxide (excess) | DMF, DMA, DMSO, Diglyme, Methanol | 65°C - elevated | Cuprous Iodide/Bromide/Chloride (optional) | google.com |

| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide | Methanol | Not specified | None mentioned | google.com |

Functionalization of the Pyridine Core Preceding Methanol Introduction

A prevalent strategy for synthesizing this compound involves the initial preparation of a functionalized pyridine precursor, which is subsequently converted to the target alcohol. This approach allows for greater control over regioselectivity and functional group tolerance. A common precursor is 6-ethoxypyridine-3-carbaldehyde, which can then be reduced to the desired methanol derivative.

The synthesis often begins with a readily available di-substituted pyridine, such as a 2-chloro-5-substituted pyridine. For instance, 2-chloropyridine-5-carboxylic acid can be esterified and then the 2-chloro group can be substituted with an ethoxy group by reacting it with sodium ethoxide. Alternatively, a Suzuki coupling reaction can be employed, using a boronic acid or ester, such as 2-ethoxy-5-pyridine boronic acid, to introduce the ethoxy-substituted pyridine core to another fragment. wiley-vch.denih.gov

Once the 6-ethoxy-substituted pyridine with a suitable functional group at the 3-position (e.g., an aldehyde, ester, or carboxylic acid) is obtained, the final step is the reduction to the hydroxymethyl group. This transformation is commonly accomplished using standard reducing agents. For example, the reduction of an aldehyde or ester to an alcohol is frequently carried out using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in a suitable solvent like methanol or tetrahydrofuran (THF). google.com

A general pathway can be summarized as the conversion of a 2-chloropyridine-5-carboxylic acid derivative. This acid is first esterified, then the chloro group is displaced by an ethoxy group. The resulting ester at the 3-position is then reduced to the hydroxymethyl group to yield this compound. google.com Another route involves the direct reduction of 6-ethoxypyridine-3-carbaldehyde.

| Step | Precursor | Reagent(s) | Product | Reaction Type |

| 1 | 2-Chloropyridine-5-carboxylic acid | Ethanol (B145695), Acid catalyst | Ethyl 2-chloropyridine-5-carboxylate | Esterification |

| 2 | Ethyl 2-chloropyridine-5-carboxylate | Sodium ethoxide | Ethyl 6-ethoxypyridine-3-carboxylate | Nucleophilic Aromatic Substitution |

| 3 | Ethyl 6-ethoxypyridine-3-carboxylate | Sodium borohydride (NaBH₄) | This compound | Reduction |

| Alternative Step 3 | 6-Ethoxypyridine-3-carbaldehyde | Sodium borohydride (NaBH₄) | This compound | Reduction |

Purification and Isolation Techniques in Synthesis

The successful synthesis of this compound and its intermediates relies heavily on effective purification and isolation techniques to ensure the removal of unreacted starting materials, reagents, and by-products. The choice of method depends on the physical state (solid or liquid) and properties of the compound being purified.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is one of the most frequently employed methods for purifying crude reaction products in these synthetic sequences. wiley-vch.de The selection of the eluent system is critical for achieving good separation. Common solvent systems include mixtures of ethyl acetate (B1210297) and hexanes, or methanol and dichloromethane, with the polarity adjusted based on the polarity of the target compound. wiley-vch.denih.gov For example, a non-polar mixture like 20% ethyl acetate in hexanes might be used for less polar intermediates, while a more polar system like 10% methanol in ethyl acetate could be used for more polar products like the final alcohol. wiley-vch.de

Extraction and Washing: Before chromatographic purification, a standard aqueous work-up is typically performed. This involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate, diethyl ether, or dichloromethane) and water or an aqueous solution. chemicalbook.comrsc.org The organic layer containing the product is washed sequentially with water, brine, and sometimes acidic or basic solutions to remove corresponding impurities. The organic phase is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under vacuum. chemicalbook.comrsc.org

Recrystallization: For solid compounds, recrystallization can be an effective final purification step to obtain a product with high purity. This technique involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution.

| Technique | Application | Details (Solvent/Eluent System) | Compound Stage |

| Flash Column Chromatography | Purification of crude product | Silica gel; Eluent: Ethyl Acetate/Hexanes or Methanol/Dichloromethane mixtures. wiley-vch.denih.gov | Intermediates and Final Product |

| Aqueous Work-up/Extraction | Initial removal of water-soluble impurities | Organic Solvents: Ethyl Acetate, CH₂Cl₂; Aqueous: Water, Brine. chemicalbook.comrsc.org | Post-reaction |

| Recrystallization | Final purification of solid products | Dependent on the solubility profile of the compound. | Final Product or Solid Intermediates |

| Distillation | Purification of volatile liquid intermediates | Performed under vacuum for high-boiling point compounds. | Liquid Intermediates |

Chemical Reactivity and Transformation of 6 Ethoxypyridin 3 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety is the most reactive site for many transformations, allowing for oxidation, substitution, and condensation reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (6-Ethoxypyridin-3-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 6-ethoxynicotinaldehyde, or further to the carboxylic acid, 6-ethoxynicotinic acid, depending on the chosen reagent and reaction conditions.

Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. Commonly used methods include Dess-Martin periodinane (DMP) oxidation and Swern oxidation. scripps.eduacs.orgwikipedia.org The Dess-Martin oxidation is favored for its mild, neutral pH conditions and simple workup. scripps.edupearson.com It utilizes a hypervalent iodine compound that is highly selective for primary and secondary alcohols. acs.org The Swern oxidation, another mild protocol, uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.org It is known for its broad functional group tolerance. wikipedia.org

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required. The Jones oxidation, which employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic and effective method for converting primary alcohols directly to carboxylic acids. nih.govquimicaorganica.org The reaction is typically rapid and high-yielding. nih.gov The initial product is the aldehyde, which, in the aqueous acidic conditions, forms a hydrate (B1144303) that is subsequently oxidized to the carboxylic acid. quimicaorganica.orgchemtube3d.com

| Oxidation Method | Primary Reagents | Typical Product | Key Characteristics |

|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde | Mild, neutral conditions, short reaction times, high selectivity. scripps.edu |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Aldehyde | Mild, low-temperature conditions, tolerates sensitive functional groups. wikipedia.org |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Carboxylic Acid | Strong oxidant, rapid, high yields, converts primary alcohols fully to carboxylic acids. nih.govquimicaorganica.org |

Halogenation of the Hydroxyl Moiety

The hydroxyl group of this compound can be readily converted into a halogen, typically chlorine or bromine, to create a more reactive intermediate for subsequent nucleophilic substitution reactions. A common and effective reagent for this transformation is thionyl chloride (SOCl₂), which converts the alcohol to the corresponding alkyl chloride, 3-(chloromethyl)-6-ethoxypyridine. nih.gov The reaction proceeds by converting the hydroxyl group into a chlorosulfite ester, which is an excellent leaving group. An intramolecular or intermolecular attack by the chloride ion then results in the formation of the alkyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. nih.gov

Esterification and Etherification Protocols

The hydroxyl group can participate in standard esterification and etherification reactions. Esterification is typically achieved by reacting this compound with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with a more reactive acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Etherification can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the desired ether.

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon atom bearing the hydroxyl group is analogous to a benzylic position, making it susceptible to nucleophilic substitution, particularly after the hydroxyl group is converted into a better leaving group. As described in section 3.1.2, halogenation to 3-(chloromethyl)-6-ethoxypyridine provides an excellent substrate for Sₙ2 reactions. This intermediate can react with a wide variety of nucleophiles, such as cyanides, azides, thiolates, and amines, to introduce diverse functional groups at this position. The reactivity is enhanced by the electron-withdrawing nature of the pyridine ring.

Mitsunobu Reaction and Analogous Condensations

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a range of functional groups with inversion of configuration, although for an achiral substrate like this compound, its utility lies in performing condensations under mild, neutral conditions. wikipedia.org The reaction involves the alcohol, a nucleophile (such as a carboxylic acid or a phenol), a phosphine (B1218219) (typically triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). chemistryviews.org This protocol can be used to synthesize esters and ethers that might be difficult to form under standard conditions. wikipedia.orgchemistryviews.org For instance, reacting this compound with a carboxylic acid via the Mitsunobu reaction yields the corresponding ester. chemistryviews.org

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it basic and nucleophilic, similar to a tertiary amine. wikipedia.org This allows for several key reactions directly at the nitrogen center.

N-Alkylation : The nitrogen atom readily attacks electrophilic carbons. Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary N-alkyl pyridinium (B92312) salts. quimicaorganica.orgpharmaguideline.comiust.ac.ir These salts have increased reactivity and can be useful in subsequent transformations.

N-Oxidation : The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. chemtube3d.comwikipedia.orgpharmaguideline.com The resulting this compound N-oxide exhibits altered reactivity of the pyridine ring, often facilitating electrophilic substitution at the 2- and 4-positions. wikipedia.org

Protonation and Salt Formation : As a base, the pyridine nitrogen reacts with protic acids to form crystalline pyridinium salts. pharmaguideline.comiust.ac.ir This property is often utilized in purification or to modify the solubility of the compound.

N-Oxidation Reactions

The nitrogen atom in the pyridine ring of this compound is susceptible to oxidation, a common reaction for heterocyclic amines. This transformation typically involves reacting the parent molecule with an oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA), to yield the corresponding N-oxide.

The formation of pyridine N-oxides can sometimes occur as a side reaction during other oxidative processes. For instance, in the oxidation of related pyridine derivatives, the pyridine nitrogen can be inadvertently oxidized, leading to the formation of N-oxide by-products acs.org. The direct synthesis of N-oxides is a well-established method to modify the electronic properties of the pyridine ring . N-oxidation increases the electron density at the C2 and C4 positions, making the ring more susceptible to electrophilic substitution and altering its reactivity in other transformations.

Table 1: Common Reagents for N-Oxidation of Pyridines

| Reagent | Typical Conditions |

| Hydrogen Peroxide / Acetic Acid | Heated reaction |

| meta-Chloroperoxybenzoic Acid (mCPBA) | Dichloromethane, room temperature |

| Peracetic Acid | Aqueous solution |

Quaternization Strategies

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, reacting with electrophiles such as alkyl halides to form quaternary pyridinium salts. This process, known as quaternization, is a fundamental reaction of pyridines. A universal method for preparing such salts involves refluxing the pyridine derivative with an excess of an alkylating agent, like a 1-bromoalkane, in a suitable solvent such as dry ethanol (B145695) organic-chemistry.org.

Various strategies have been developed to synthesize pyridinium salts, including environmentally friendlier approaches like liquid-assisted grinding (LAG), which can provide moderate to excellent yields nih.gov. Another synthetic route involves the tosylation of a hydroxyl group in a substituent, followed by nucleophilic displacement with pyridine to form the target pyridinium salt . The resulting pyridinium salts are structurally diverse and have applications in various fields of chemistry nih.gov.

Table 2: Examples of Quaternization Reactions

| Pyridine Derivative | Alkylating Agent | Product Type | Reference |

| Pyridine | 1-Bromoalkanes | N-Alkylpyridinium Bromide | organic-chemistry.org |

| Pyridoxal Oxime | Substituted Phenacyl Bromides | Quaternary Pyridinium Salts | nih.gov |

| Substituted Purine | Pyridine (after tosylation) | Pyridinium Tosylate Salt |

Reactions Involving the Ethoxy Group

The ethoxy group at the C6 position of the pyridine ring is an ether linkage and can undergo reactions typical of aryl alkyl ethers, primarily involving the cleavage of the C-O bond.

Ether Cleavage Methodologies

The cleavage of the ether bond in this compound can be achieved using strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction mechanism involves the initial protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol) researchgate.net.

Following protonation, the cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the nature of the alkyl group. For a primary ether like the ethoxy group, the subsequent step is typically an S(_N)2 reaction where a nucleophile (e.g., iodide ion) attacks the ethyl group, displacing ethanol and forming an ethyl halide and the corresponding 6-hydroxypyridine derivative researchgate.net. If excess acid is used, the newly formed alcohol can also be converted into an alkyl halide researchgate.net.

Trans-etherification Processes

While direct trans-etherification (alkoxy exchange) is not a commonly reported reaction for simple ethoxypyridines under standard conditions, the C-O bond of the ethoxy group can be induced to react under specific catalytic conditions, leading to a functional group transformation. For instance, 2-alkoxypyridines can undergo a Lewis acid-catalyzed nucleophilic displacement reaction with various amines to yield the corresponding 2-aminopyridines acs.org. This reaction represents a cleavage of the C-O bond and the formation of a new C-N bond, effectively transforming the ether functionality.

Furthermore, transition metal catalysts can promote the rearrangement of 2-alkoxypyridines. Cationic Iridium(I) complexes have been shown to catalyze an O-to-N alkyl migration in 2-alkoxypyridines, cleaving the C-O bond and forming N-alkylpyridones organic-chemistry.orgnih.gov. These reactions highlight the potential for transforming the ethoxy group into other functional moieties, even if a simple alkoxy-for-alkoxy exchange is not facile.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene (B151609) and is therefore deactivated towards electrophilic aromatic substitution (EAS). The nitrogen atom's electron-withdrawing inductive effect and its ability to be protonated or coordinate to Lewis acids under typical EAS conditions further deactivate the ring. When EAS does occur, it proceeds slowly and substitution is directed primarily to the C3 and C5 positions (meta- to the nitrogen).

For this compound, the ethoxy group at C6 is an ortho, para-director. However, the strong deactivating effect of the pyridine nitrogen typically dominates. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to be difficult and would likely occur at the C5 position, which is meta to the nitrogen and ortho to the activating ethoxy group.

To enhance the reactivity of the pyridine ring towards EAS, it can be converted to its N-oxide. The N-oxide is more reactive than the parent pyridine and directs incoming electrophiles to the C4 (para) and C2 (ortho) positions.

Table 3: Reactivity of Pyridine Derivatives in Electrophilic Aromatic Substitution

| Compound | Reactivity | Major Product Position(s) |

| Pyridine | Low | C3 (meta) |

| Protonated Pyridine | Very Low (Deactivated) | - |

| Pyridine-N-Oxide | High | C4 (para), C2 (ortho) |

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (S(_N)Ar) is a more common reaction for pyridines, especially when a good leaving group is present at the C2, C4, or C6 positions. The electron-withdrawing nature of the ring nitrogen atom stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the substitution.

In this compound, the ethoxy group is at the C6 position. Alkoxy groups are generally poor leaving groups for S(_N)Ar unless the ring is highly activated by other strong electron-withdrawing groups. However, nucleophilic displacement of alkoxy groups on pyridine rings has been achieved. For example, 2-alkoxypyridines can be converted to 2-aminopyridines in the presence of a Lewis acid catalyst, which facilitates the departure of the alkoxy group acs.org. More commonly, S(_N)Ar reactions on the pyridine ring involve the displacement of a halide. If the this compound were converted to a 6-halopyridine derivative, it would become much more susceptible to substitution by a variety of nucleophiles, such as amines or thiolates acs.org.

Metal-Catalyzed Cross-Coupling Reactions of Derivatives (e.g., Suzuki, Negishi, Buchwald-Hartwig)

Derivatives of this compound, particularly those where the hydroxyl group is converted into a leaving group (such as a halide or triflate) or where a halide is present on the pyridine ring, are excellent substrates for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures by forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Suzuki-Miyaura and Negishi couplings are prominent examples frequently employed in the functionalization of pyridine rings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For derivatives of this compound, a common strategy involves converting the alcohol to a bromide or chloride, which can then participate in Suzuki-Miyaura coupling. For instance, (6-ethoxypyridin-3-yl)methyl bromide can be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic moieties at the 3-position. The reaction typically employs a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate or cesium carbonate.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| (6-Ethoxypyridin-3-yl)methyl bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | (6-Ethoxypyridin-3-yl)(phenyl)methane |

| 2-Chloro-6-ethoxypyridine-3-carbaldehyde | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | 6-Ethoxy-2-(4-methoxyphenyl)pyridine-3-carbaldehyde |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide or triflate, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance. A derivative such as 5-bromo-2-ethoxypyridine (B189575) can be coupled with organozinc reagents to introduce alkyl, aryl, or vinyl groups at the 5-position of the pyridine ring. The choice of catalyst, often a palladium(0) species, is crucial for achieving high yields and selectivity.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 5-Bromo-2-ethoxypyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Ethoxy-5-phenylpyridine |

| 3-Iodo-6-ethoxypyridine | Ethylzinc bromide | NiCl₂(dppe) | THF | 3-Ethyl-6-ethoxypyridine |

C-N and C-O Bond Formation Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This palladium-catalyzed reaction couples amines with aryl halides or triflates. Similarly, related methodologies can be used for C-O bond formation to synthesize aryl ethers.

Buchwald-Hartwig Amination: To functionalize the pyridine ring of this compound with nitrogen-containing substituents, a halogenated derivative is typically required. For example, 2-chloro-6-ethoxypyridine (B1359853) can undergo Buchwald-Hartwig amination with a variety of primary and secondary amines to yield the corresponding 2-amino-6-ethoxypyridine derivatives. These reactions are generally performed using a palladium catalyst in combination with a bulky electron-rich phosphine ligand, such as XPhos or SPhos, and a strong base like sodium tert-butoxide.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |

| 2-Chloro-6-ethoxypyridine | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 4-(6-Ethoxypyridin-2-yl)morpholine |

| 5-Bromo-2-ethoxypyridine | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | N-(6-Ethoxypyridin-3-yl)aniline |

Stereochemical Aspects of Derivatization and Isomer Formation

The synthesis and transformation of derivatives of this compound often involve considerations of stereochemistry, including regioselectivity, diastereoselectivity, and enantioselectivity.

Regioselective Synthesis of Substituted Analogues

The regioselectivity of reactions on the pyridine ring is influenced by the directing effects of the existing substituents, namely the ethoxy and hydroxymethyl groups. The ethoxy group at the 6-position is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions, although such reactions are less common on pyridine rings compared to benzene.

More synthetically relevant is the regioselective functionalization through metalation. Directed ortho-metalation (DoM) can be a powerful strategy. For instance, the hydroxymethyl group at the 3-position can direct lithiation to the 4-position of the pyridine ring. Subsequent quenching with an electrophile allows for the regioselective introduction of a substituent at this position.

A notable example of regioselectivity involves the generation of a 3,4-pyridyne intermediate from 3-chloro-2-ethoxypyridine. Subsequent nucleophilic addition occurs regioselectively at the 4-position, influenced by the coordinating effect of the 2-ethoxy group.

Diastereoselective and Enantioselective Transformations

The hydroxymethyl group in this compound provides a handle for introducing chirality.

Diastereoselective Reactions: If a chiral center already exists in a molecule derived from this compound, subsequent reactions can proceed with diastereoselectivity. For example, the reduction of a ketone derived from the oxidation of the hydroxymethyl group, in the presence of a chiral auxiliary on the pyridine ring, can lead to the preferential formation of one diastereomer of the resulting secondary alcohol.

Enantioselective Transformations: The asymmetric reduction of the corresponding aldehyde, 6-ethoxypyridine-3-carbaldehyde, using chiral reducing agents or catalysts can provide enantiomerically enriched this compound. Catalytic asymmetric synthesis represents a highly efficient method for obtaining chiral pyridines. For instance, copper-catalyzed conjugate addition of Grignard reagents to alkenyl pyridines can proceed with high enantioselectivity in the presence of a chiral diphosphine ligand. While not directly applied to this compound in the cited literature, such methodologies are applicable to its derivatives.

Resolution of Stereoisomers

When a racemic mixture of a chiral derivative of this compound is synthesized, resolution techniques can be employed to separate the enantiomers. This can be achieved through several methods:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral acid. These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.

Enzymatic Resolution: Enzymes can exhibit high enantioselectivity. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers.

Derivatization Strategies and Complex Analogue Synthesis

Synthesis of Halogenated Pyridylmethanols (e.g., (5-bromo-6-ethoxypyridin-3-yl)methanol)

Halogenated pyridylmethanols are valuable intermediates for cross-coupling reactions and further functionalization. The introduction of a halogen atom onto the pyridine (B92270) ring of (6-Ethoxypyridin-3-yl)methanol can be achieved through electrophilic aromatic substitution. A common and effective method for the bromination of activated aromatic rings is the use of N-Bromosuccinimide (NBS). researchgate.netnih.govorganic-chemistry.org The ethoxy group at the 6-position activates the pyridine ring, directing bromination to the electron-rich positions.

The synthesis of (5-bromo-6-ethoxypyridin-3-yl)methanol (B13931251) can be envisioned to proceed via the direct bromination of this compound using NBS in a suitable solvent, such as methanol (B129727) or a chlorinated solvent. nih.gov The reaction conditions, including temperature and the presence of a catalyst, would need to be optimized to achieve high regioselectivity and yield. Another potential approach involves a manganese-catalyzed C(sp3)–H bromination, which has been shown to be effective for unactivated aliphatic C-H bonds and could potentially be adapted for the benzylic position of the methanol group, though ring bromination is more likely in this electron-rich system. beilstein-journals.org

Table 1: Proposed Synthesis of (5-bromo-6-ethoxypyridin-3-yl)methanol

| Step | Reactant | Reagent | Product | Notes |

| 1 | This compound | N-Bromosuccinimide (NBS) | (5-bromo-6-ethoxypyridin-3-yl)methanol | The reaction is an electrophilic aromatic substitution. The ethoxy group directs the bromination to the 5-position. |

Generation of (6-Ethoxypyridin-3-yl)methyl Halides

The conversion of the primary alcohol in this compound to a more reactive leaving group, such as a halide, is a crucial step for many subsequent nucleophilic substitution and cross-coupling reactions. Standard procedures for the conversion of alcohols to alkyl halides can be employed.

For the synthesis of (6-Ethoxypyridin-3-yl)methyl chloride, thionyl chloride (SOCl₂) is a common and effective reagent. researchgate.netsemanticscholar.orgrsc.org The reaction is typically carried out in an inert solvent, and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion. Similarly, phosphorus tribromide (PBr₃) can be used for the synthesis of (6-Ethoxypyridin-3-yl)methyl bromide. These pyridylmethyl halides are versatile intermediates for the introduction of various functional groups at the methanol position.

Table 2: Generation of (6-Ethoxypyridin-3-yl)methyl Halides

| Reagent | Product | Reaction Type |

| Thionyl chloride (SOCl₂) | (6-Ethoxypyridin-3-yl)methyl chloride | Nucleophilic substitution |

| Phosphorus tribromide (PBr₃) | (6-Ethoxypyridin-3-yl)methyl bromide | Nucleophilic substitution |

Construction of Fused Heterocyclic Systems Utilizing the Pyridylmethanol Scaffold

Fused heterocyclic systems are of significant interest due to their prevalence in biologically active molecules. The this compound scaffold can be utilized as a starting point for the synthesis of various fused ring systems, such as furo[2,3-b]pyridines. acs.orgchemrxiv.orgresearchgate.net

A potential synthetic route to a furo[2,3-b]pyridine (B1315467) derivative starting from this compound would involve a multi-step sequence. First, the methanol group could be oxidized to the corresponding aldehyde, 6-ethoxypyridine-3-carbaldehyde. This aldehyde can then be subjected to a reaction with a suitable partner, such as a β-ketodinitrile, in the presence of a palladium catalyst to construct the fused furan (B31954) and pyridine rings. acs.org Intramolecular cyclization strategies involving derivatives of the pyridylmethyl halide could also be explored. beilstein-journals.orgnih.govrsc.org

Elaboration of the Methanol Side Chain

Modification of the methanol side chain provides a direct route to introduce complexity and diversity. A common strategy for extending a carbon chain from an alcohol is through its conversion to an aldehyde followed by a Wittig reaction. masterorganicchemistry.comwikipedia.org

The initial step would be the oxidation of this compound to 6-ethoxypyridine-3-carbaldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). The resulting aldehyde can then be reacted with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. The nature of the R group on the ylide determines the structure of the elaborated side chain. This method allows for the introduction of a wide variety of substituents, leading to a diverse library of analogues.

Table 3: Proposed Elaboration of the Methanol Side Chain via Wittig Reaction

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | PCC or MnO₂ | 6-Ethoxypyridine-3-carbaldehyde | Oxidation |

| 2 | 6-Ethoxypyridine-3-carbaldehyde | Ph₃P=CHR (Wittig reagent) | (6-Ethoxy-3-(alkenyl)pyridine) | Wittig olefination |

Synthesis of Pyrido-Annulated Compounds

Pyrido-annulated compounds, such as pyrido[2,3-d]pyrimidines, are an important class of heterocycles with a wide range of biological activities. researchgate.netnih.govresearchgate.netmdpi.comnih.govencyclopedia.pub While many syntheses of these systems start from pyrimidine (B1678525) derivatives, it is also possible to construct the pyrimidine ring onto a pre-existing pyridine.

Starting from this compound, a synthetic sequence could involve the introduction of an amino group at the 2-position of the pyridine ring. This could potentially be achieved through a Chichibabin amination or a nucleophilic aromatic substitution on a suitably activated precursor. The resulting 2-amino-6-ethoxypyridin-3-yl)methanol could then be further elaborated. For instance, oxidation of the methanol to an aldehyde, followed by reaction with a urea (B33335) or guanidine (B92328) derivative, could lead to the formation of the fused pyrimidine ring. Alternatively, the 3-formyl-2-aminopyridine derivative could undergo condensation with various active methylene (B1212753) compounds to build the pyrimidine ring. researchgate.net

Formation of Nitro-Methylene Derivatives

Nitro-methylene derivatives are useful synthetic intermediates that can be further transformed into a variety of functional groups. The formation of a nitro-methylene group from this compound would likely proceed through a two-step sequence involving oxidation of the alcohol followed by a Henry reaction (nitroaldol condensation). commonorganicchemistry.comtcichemicals.comwikipedia.orgresearchgate.netcardiff.ac.ukorganic-chemistry.orgosti.gov

First, this compound would be oxidized to 6-ethoxypyridine-3-carbaldehyde. This aldehyde can then be reacted with a nitroalkane, such as nitromethane, in the presence of a base to form a β-nitroalcohol. Subsequent dehydration of the β-nitroalcohol, which can often be achieved under the reaction conditions of the Henry reaction or by treatment with a dehydrating agent, would yield the desired nitro-methylene derivative, (6-ethoxy-3-(2-nitrovinyl)pyridine). researchgate.netechemi.com

Table 4: Proposed Synthesis of a Nitro-Methylene Derivative

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | PCC or MnO₂ | 6-Ethoxypyridine-3-carbaldehyde | Oxidation |

| 2 | 6-Ethoxypyridine-3-carbaldehyde | Nitromethane, Base | 1-(6-Ethoxypyridin-3-yl)-2-nitroethanol | Henry (Nitroaldol) Reaction |

| 3 | 1-(6-Ethoxypyridin-3-yl)-2-nitroethanol | Dehydrating agent | (6-Ethoxy-3-(2-nitrovinyl)pyridine) | Dehydration |

Applications in Chemical Research and Development

As a Versatile Building Block in Complex Organic Synthesis

In the realm of organic synthesis, "building blocks" are relatively simple molecules that can be readily incorporated into the structure of a more complex target. (6-Ethoxypyridin-3-yl)methanol exemplifies this concept through its adaptable functional groups.

The pyridine (B92270) ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. This compound serves as an excellent starting point for elaborating upon this core structure. The primary alcohol of the hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, opening pathways to a host of subsequent reactions such as imine formation, amidation, and esterification. Furthermore, the pyridine ring itself can undergo various transformations, allowing for the introduction of additional substituents and the construction of fused heterocyclic systems. This versatility enables chemists to generate libraries of novel pyridine derivatives for various screening purposes.

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules, such as natural products, from simpler starting materials. syrris.jp While direct incorporation of this compound into the total synthesis of a natural product is not extensively documented, its potential is significant. Many alkaloids and other biologically active natural products contain substituted pyridine rings. This compound can serve as a key fragment, providing a pre-functionalized pyridine core that can be integrated into a larger synthetic sequence. This approach can streamline the synthesis of natural product analogues, which are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Divergent synthesis is a powerful strategy that allows for the creation of a diverse collection of compounds from a common intermediate. The multiple functional groups of this compound make it an ideal substrate for such an approach. By selectively manipulating the hydroxymethyl and ethoxy groups, or by targeting different positions on the pyridine ring, chemists can generate a wide range of structurally distinct molecules from a single starting material. For instance, the alcohol can be converted into various esters or ethers, while the pyridine nitrogen can be quaternized, leading to a family of related but distinct compounds. This strategy is highly efficient in exploring chemical space for drug discovery and materials science applications.

Synthetic Utility in Medicinal Chemistry Programs (Pre-clinical Focus)

The pyridine scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs. mdpi.comresearchgate.net this compound provides a valuable and functionalized version of this important scaffold for the design and synthesis of new therapeutic candidates.

Phosphodiesterase 4 (PDE4) is a crucial enzyme involved in the inflammatory cascade, making it an attractive target for the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD). Research has shown that certain ether-substituted pyridine derivatives are effective PDE4 inhibitors. This compound serves as a key precursor for the synthesis of analogues in this class. The core structure provided by this molecule is often essential for binding to the active site of the PDE4 enzyme. Medicinal chemists utilize this building block to synthesize and test new variations, aiming to improve potency, selectivity, and pharmacokinetic properties of potential new drugs.

Beyond its role in specific inhibitor classes, this compound is a foundational scaffold for the broader design of novel pyridine-based compounds in drug discovery. nih.gov Its structure offers a framework that can be systematically modified to probe interactions with various biological targets. The ability to easily alter the side chains at the 3- and 6-positions allows for the fine-tuning of a molecule's properties, such as solubility, lipophilicity, and metabolic stability. This adaptability makes it a valuable tool in hit-to-lead optimization campaigns, where initial "hit" compounds from high-throughput screening are chemically modified to produce more promising "lead" candidates for further pre-clinical development.

| Application Area | Synthetic Role of this compound | Key Transformations |

| Advanced Pyridine Architectures | Starting material for complex pyridines | Oxidation, amidation, esterification, ring substitution |

| Natural Product Analogues | Pre-functionalized pyridine fragment | C-C bond formation, cyclization reactions |

| Divergent Synthesis | Common intermediate for compound libraries | Selective functional group manipulation |

| PDE4 Inhibitor Analogues | Core precursor for active compounds | Coupling reactions, side-chain modification |

| Novel Compound Design | Foundational scaffold for drug discovery | Systematic structural modification (SAR studies) |

Synthesis of Chemical Probes for Receptor-Ligand Interaction Studies (excluding biological outcomes)

While direct research detailing the use of this compound in the synthesis of chemical probes for receptor-ligand interaction studies is not extensively documented in publicly available literature, the analogous compound, (6-methoxypyridin-3-yl)methanol, is recognized as a valuable scaffold in drug discovery. This suggests that this compound likely serves a similar function, acting as a foundational structure for the elaboration into more complex molecules designed to bind to specific biological targets. The pyridine core provides a rigid framework, while the ethoxy and hydroxymethyl groups offer points for chemical modification, allowing for the systematic alteration of a probe's steric and electronic properties to investigate binding affinity and selectivity at a molecular level.

Generation of Isotopically-Labeled Compounds for Metabolic and Reaction Kinetic Studies

The incorporation of stable isotopes into molecules is a critical technique in pharmaceutical and agrochemical research to trace the metabolic fate of a compound or to elucidate reaction mechanisms. While specific examples of isotopically-labeled this compound are not readily found in the literature, the general strategies for labeling pyridine rings are well-established.

Isotopic labeling of a molecule like this compound could be achieved through several synthetic routes. For instance, deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) could be incorporated into the pyridine ring or its substituents. The introduction of these heavier isotopes allows for the unambiguous detection and quantification of the compound and its metabolites by mass spectrometry or NMR spectroscopy. Such studies are invaluable for understanding how a molecule is processed in a biological system or the precise steps of a chemical transformation, without altering the fundamental chemical properties of the compound.

Table 1: Potential Isotopologues of this compound and Their Applications

| Isotopologue | Isotope(s) | Potential Application in Research |

| Deuterated this compound | ²H | Metabolic stability studies, pharmacokinetic analysis |

| Carbon-13 labeled this compound | ¹³C | Elucidation of metabolic pathways, reaction mechanism studies |

| Nitrogen-15 labeled this compound | ¹⁵N | Investigation of nitrogen metabolism, protein binding studies |

Role in Agrochemical Research

The pyridine scaffold is a common feature in many commercially successful agrochemicals. Consequently, this compound represents a potentially valuable intermediate for the synthesis of new crop protection agents.

Precursor in the Synthesis of Insecticide Derivatives

Although specific patented examples directly citing this compound in the synthesis of insecticides are not prominent, its structural motifs are present in various insecticidal compounds. The 6-alkoxypyridin-3-yl moiety is a key component of some neonicotinoid insecticides. Therefore, this compound could serve as a crucial starting material for the synthesis of novel insecticide candidates. The hydroxymethyl group provides a convenient handle for introducing the pharmacophoric elements necessary for insecticidal activity.

The general synthetic approach would likely involve the conversion of the hydroxymethyl group into a leaving group, followed by nucleophilic substitution to introduce the desired insecticidal toxophore. The ethoxy group at the 6-position can also play a role in modulating the insecticidal spectrum and potency.

Intermediate for Herbicidal or Fungicidal Candidate Compounds

In the realm of herbicides and fungicides, the pyridine ring is also a well-represented structural feature. While direct evidence of this compound's use as an intermediate for currently marketed herbicides or fungicides is scarce in the public domain, its potential as a building block for novel candidates is clear. The functional groups of this compound allow for its incorporation into a wide array of molecular architectures known to exhibit herbicidal or fungicidal properties.

For example, the hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid, which are common functionalities in various agrochemical classes. Alternatively, it could be used in ether or ester linkages to connect to other molecular fragments. The exploration of derivatives of this compound continues to be an active area of research in the quest for more effective and environmentally benign crop protection solutions.

Advanced Analytical Methodologies for Characterization and Study of 6 Ethoxypyridin 3 Yl Methanol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are indispensable for a detailed structural understanding of (6-Ethoxypyridin-3-yl)methanol and its derivatives. These techniques provide nuanced information about the molecular framework, connectivity, and spatial arrangement of atoms.

High-Resolution NMR Spectroscopy for Complex Mixtures

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules in complex matrices, such as reaction mixtures or biological fluids. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide primary information on the chemical environment of atoms, two-dimensional (2D) NMR techniques are essential for deciphering the intricate structures of this compound derivatives and distinguishing them from impurities or byproducts. rsc.org

Techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, establishing connectivity between adjacent protons. Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to map the correlations between protons and carbons, either directly bonded (HSQC) or through two to three bonds (HMBC). These methods are critical for assigning specific signals to the correct atoms within the ethoxy, pyridinyl, and methanol (B129727) moieties of the molecule and its derivatives. For instance, an HMBC experiment would definitively link the methylene (B1212753) protons of the ethoxy group to the C6 carbon of the pyridine (B92270) ring. The use of specialized solvents like deuterated pyridine can also be employed to resolve overlapping signals. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This interactive table provides hypothetical NMR data based on established chemical shift ranges for similar pyridine derivatives.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| H2 (Pyridine) | ~8.2 (s) | ~145 | C4, C6 |

| H4 (Pyridine) | ~7.6 (d) | ~138 | C2, C5, C6 |

| H5 (Pyridine) | ~6.7 (d) | ~110 | C3, C4 |

| CH₂ (Methanol) | ~4.6 (s) | ~62 | C2, C3, C4 |

| OH (Methanol) | Variable | - | - |

| OCH₂ (Ethoxy) | ~4.3 (q) | ~61 | C6, CH₃ |

| CH₃ (Ethoxy) | ~1.4 (t) | ~15 | OCH₂ |

Detailed Mass Spectrometry for Fragment Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. msu.edu Advanced MS techniques, particularly tandem mass spectrometry (MS/MS) coupled with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap, provide detailed structural information through the analysis of fragmentation patterns. nih.gov When this compound is subjected to ionization, typically through Electron Ionization (EI) or Electrospray Ionization (ESI), a molecular ion is formed which then undergoes fragmentation. chemguide.co.ukrsc.org

The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting ions and neutral losses. Key fragmentation processes would include:

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy substituent.

Benzylic cleavage: Fission of the bond between the pyridine ring and the hydroxymethyl group, leading to a stable pyridinylmethyl cation.

Loss of formaldehyde (B43269) (CH₂O): From the hydroxymethyl group.

Ring cleavage: Fragmentation of the pyridine ring itself, often involving the loss of HCN. researchgate.net

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of each fragment, which in turn enables the calculation of its elemental composition, providing a high degree of confidence in fragment identification. rsc.org

Table 2: Plausible Mass Spectrometry Fragments for this compound This interactive table outlines potential fragments, their mass-to-charge ratios (m/z), and the corresponding neutral loss from the molecular ion (M⁺).

| Fragment Ion Structure | Proposed m/z | Neutral Loss | Fragmentation Pathway |

| [C₈H₁₁NO₂]⁺ (Molecular Ion) | 153 | - | Ionization |

| [C₆H₆NO₂]⁺ | 124 | C₂H₅• (Ethyl radical) | α-cleavage at ethoxy group |

| [C₇H₈NO]⁺ | 122 | CH₂O (Formaldehyde) | Rearrangement and loss from methanol group |

| [C₈H₁₀NO]⁺ | 136 | OH• (Hydroxyl radical) | Loss of hydroxyl from methanol group |

| [C₇H₈N]⁺ | 106 | C₂H₅O• (Ethoxy radical) & CO | Complex fragmentation |

| [C₅H₄N-CH₂OH]⁺ | 108 | OC₂H₅• (Ethoxy radical) | Cleavage of the ether bond |

Vibrational Spectroscopy for Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the conformational isomers (conformers) of flexible molecules like this compound. cdnsciencepub.comnih.gov The vibrational frequencies of specific bonds are sensitive to their local chemical environment, which changes with molecular conformation. cdnsciencepub.comrsc.org

For this compound, conformational flexibility arises from the rotation around the C3-C(methanol) single bond and the C6-O(ethoxy) bond. These rotations can lead to different spatial arrangements of the hydroxymethyl and ethoxy groups relative to the pyridine ring. By comparing experimental FTIR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different conformers can be identified and their relative populations can be estimated. nih.govnih.gov For example, changes in the O-H stretching frequency can indicate different intramolecular hydrogen bonding scenarios, which are conformation-dependent. rsc.orgacs.orgnih.gov

Table 3: Key Vibrational Modes for this compound This interactive table lists the principal functional groups and their expected vibrational frequency ranges in an IR spectrum.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | Alcohol (-OH) | 3200-3600 | Broad peak, position sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000-3100 | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | Ethoxy, Methanol | 2850-3000 | Characteristic of sp³ C-H bonds. |

| C=C, C=N Stretch | Pyridine Ring | 1400-1600 | Multiple bands indicating aromatic ring vibrations. acs.org |

| C-O Stretch (Alcohol) | -CH₂OH | 1000-1260 | Strong band for primary alcohol. |

| C-O-C Stretch (Ether) | -OCH₂CH₃ | 1050-1150 | Asymmetric stretch, characteristic of ethers. |

Chromatographic Techniques for High-Purity Isolation and Isomer Separation

Chromatography is essential for the purification of this compound and the separation of its isomeric derivatives. Advanced chromatographic techniques offer high resolution and efficiency, enabling the isolation of compounds with very high purity.

Preparative HPLC for Enantiomeric and Diastereomeric Separation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating significant quantities of a target compound from a mixture. For this compound, this method can be used to achieve purities exceeding 99% by separating it from starting materials, byproducts, and other impurities. The method is scalable and can be adapted from analytical to preparative scale. sielc.com

While this compound itself is achiral, many of its derivatives can be chiral. For example, if a derivative possesses a second stereocenter, a mixture of diastereomers may be formed. These diastereomers have different physical properties and can be separated using standard reversed-phase or normal-phase preparative HPLC. Furthermore, if a racemic mixture of a chiral derivative is synthesized, preparative HPLC using a chiral stationary phase can be employed to separate the enantiomers. mdpi.comnih.gov This is crucial in pharmaceutical development, where enantiomers often exhibit different biological activities.

Chiral Chromatography Applications

Chiral chromatography is a specialized form of column chromatography used for the separation of enantiomers. mdpi.com This technique is vital for the analysis and isolation of pure enantiomers of chiral derivatives of this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. mdpi.com

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide phases being particularly effective for a broad range of compounds, including pyridine derivatives. mdpi.comnih.gov The choice of CSP and the mobile phase (normal-phase, reversed-phase, or polar organic mode) are critical for achieving successful enantioseparation. nih.gov The development of a chiral separation method allows for the accurate determination of enantiomeric excess (ee) and the isolation of single enantiomers for further study. researchgate.nettandfonline.com

Table 4: Common Chiral Stationary Phases (CSPs) for Separation of Pyridine Derivatives This interactive table summarizes various CSPs and their typical applications in chiral chromatography.

| Chiral Stationary Phase (CSP) Type | Selector Example | Elution Modes Used | Application Notes for Pyridine Derivatives |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase | Broad applicability for many chiral compounds, including those with aromatic and heterocyclic rings. nih.gov |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | Often provides complementary selectivity to cellulose-based phases. nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed Phase, Polar Organic | Effective for compounds with polar functional groups capable of hydrogen bonding and ionic interactions. mdpi.comnih.gov |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O1 | Normal Phase | Based on π-π interactions, hydrogen bonding, and steric repulsion; useful for various aromatic compounds. nih.gov |

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of molecules like this compound.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Case Study: Phenyl(pyridin-2-yl)methanol (B192787)

The crystallographic analysis of phenyl(pyridin-2-yl)methanol provides a valuable model for understanding the solid-state structure of pyridylmethanols. The key crystallographic data for this compound are summarized in the interactive table below. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| Unit Cell Dimensions | a = 7.4385(8) Å, b = 14.3429(16) Å, c = 9.2255(10) Å |

| Unit Cell Volume | 984.27(19) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.25 Mg m⁻³ |

The crystal structure of phenyl(pyridin-2-yl)methanol reveals the presence of intermolecular hydrogen bonds of the O—H···N type, which link the molecules into a cohesive three-dimensional network. researchgate.net This type of hydrogen bonding is a common feature in the crystal packing of molecules containing both hydroxyl and pyridyl functional groups and would be expected to play a significant role in the solid-state structure of this compound.

Application of Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule through a chemical reaction, providing invaluable information about the reaction mechanism. wikipedia.orgias.ac.in This is achieved by replacing one or more atoms in a reactant with their stable or radioactive isotopes. The position of these isotopes in the products can then be determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

For this compound, isotopic labeling can be employed to investigate a variety of reaction mechanisms, such as oxidation, esterification, or etherification reactions involving the hydroxyl group or the pyridine ring. Commonly used stable isotopes for such studies include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). researchgate.net

Hypothetical Application in a Mechanistic Study

Consider the oxidation of the hydroxymethyl group of this compound to the corresponding aldehyde. To determine whether the aldehydic proton in the product comes from the methylene group of the alcohol or from another source, a deuterium labeling study could be designed.

The interactive table below outlines a hypothetical experimental design for such a study.

| Step | Procedure | Expected Observation | Mechanistic Insight |

|---|---|---|---|

| 1. Synthesis of Labeled Reactant | Synthesize this compound with the two hydrogen atoms of the hydroxymethyl group replaced by deuterium, yielding (6-Ethoxypyridin-3-yl)dideuteriomethanol. | The mass spectrum of the starting material will show a molecular ion peak shifted by +2 m/z units. The ¹H NMR spectrum will lack the signal for the methylene protons. | Confirmation of successful isotopic labeling. |

| 2. Oxidation Reaction | Perform the oxidation of the deuterium-labeled alcohol to the corresponding aldehyde. | Analyze the product by mass spectrometry and ¹H NMR. | Determine the location of the deuterium atom(s) in the product. |

| 3. Product Analysis | If the resulting aldehyde contains one deuterium atom, as confirmed by a +1 m/z shift in the mass spectrum and the presence of a singlet for the aldehydic proton in the ¹H NMR (or its absence if the proton is replaced by deuterium), it would provide strong evidence for the reaction mechanism. | This would indicate that one of the deuterium atoms from the original methylene group is retained as the aldehydic deuteron, while the other is removed during the oxidation process. | Elucidation of the specific bond-breaking and bond-forming steps in the oxidation reaction. |

By using isotopic tracers, chemists can gain a detailed understanding of reaction pathways, identify rate-determining steps, and characterize transient intermediates. ias.ac.in This knowledge is fundamental for optimizing reaction conditions and designing more efficient synthetic routes for this compound and its derivatives.

Theoretical and Computational Chemistry Investigations of 6 Ethoxypyridin 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of (6-Ethoxypyridin-3-yl)methanol. epstem.net These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive.

Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ethoxy and methanol (B129727) groups, indicating these as sites for potential electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and methyl groups would exhibit positive potential.

These electronic properties can be used to predict how the molecule will interact with other chemical species and can be correlated with experimental observations. mdpi.com

Table 1: Calculated Electronic Properties for a Representative Pyridine Derivative

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.235 | -6.395 |

| LUMO Energy | -0.078 | -2.123 |

| HOMO-LUMO Gap | 0.157 | 4.272 |

| Dipole Moment | 2.5 D | - |

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound—specifically the C-O bond of the ethoxy group, the C-C bond connecting the methanol group to the ring, and the C-O bond of the methanol group—means that the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.0 (Global Minimum) |

| 2 | 180° | 1.2 |

| 3 | -60° | 0.5 |

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment over time. These simulations model the interactions between the solute molecule and a large number of solvent molecules, providing insights into how the solvent influences the solute's conformation and dynamics. researchgate.net

For instance, an MD simulation of this compound in water could reveal the formation and stability of hydrogen bonds between the molecule's hydroxyl group and nitrogen atom with surrounding water molecules. The simulation would also show how the ethoxy group, being more hydrophobic, might influence the local solvent structure. By analyzing the trajectory of the simulation, one can calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around the molecule. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational methods can be employed to explore potential chemical reactions involving this compound. For example, the mechanism of oxidation of the methanol group to an aldehyde or carboxylic acid could be investigated. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. rsc.orgmdpi.com

This profile provides crucial information about the feasibility of a proposed reaction pathway. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate. rsc.org Computational studies can compare different possible mechanisms, for instance, a direct oxidation versus a stepwise process, to determine the most likely pathway. mdpi.com These studies are invaluable for understanding the chemical transformations that the molecule might undergo.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for structure validation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These predicted shifts are often in good agreement with experimental data and can help in the assignment of peaks in the NMR spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds within the molecule. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups, such as the O-H stretch of the methanol group and the C-O-C stretch of the ethoxy group.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyridine

| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 | 163.5 | 164.2 |

| C3 | 110.1 | 110.8 |

| C4 | 140.2 | 139.5 |

| C5 | 108.7 | 109.1 |

| C6 | 149.8 | 150.3 |

Ligand-Protein Docking Simulations (focused on scaffold design, not activity prediction or biological outcome)

The molecular structure of this compound can be considered a "scaffold" upon which more complex molecules can be designed. Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.gov In the context of scaffold design, docking simulations can be used to assess how the this compound scaffold fits into the binding site of a protein of interest.

The goal of such a study would not be to predict biological activity, but rather to understand the fundamental interactions between the scaffold and the protein. nih.gov This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of these simulations can guide the design of new molecules based on this scaffold by suggesting positions where additional functional groups could be added to enhance binding affinity or specificity. This approach is a cornerstone of rational drug design and materials science. nih.gov

Future Research Directions and Unexplored Avenues for 6 Ethoxypyridin 3 Yl Methanol

Development of Greener Synthetic Pathways and Sustainable Methodologies

The pursuit of green and sustainable chemistry is a paramount objective in modern organic synthesis, aiming to reduce environmental impact and improve process efficiency. ijnc.irmdpi.com Future research on (6-Ethoxypyridin-3-yl)methanol should prioritize the development of synthetic routes that adhere to the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents. instituteofsustainabilitystudies.comnih.gov